molecular formula C11H24FO2P B10848557 Ethyl octylfluorophosphonate

Ethyl octylfluorophosphonate

Cat. No.: B10848557
M. Wt: 238.28 g/mol
InChI Key: GLHLEAFTUHVDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl octylfluorophosphonate (EOPF) is an organophosphorus (OP) compound recognized in scientific research for its potent and selective inhibition of neuropathy target esterase (NTE) . NTE is a membrane-associated enzyme now identified as a lysophospholipase (LysoPLA), with its physiological substrate believed to be lysolecithin . Inhibition of NTE's enzymatic activity is a key event in the cascade leading to organophosphorus-induced delayed neuropathy (OPIDN), a delayed-onset demyelinating condition . Consequently, this compound serves as a critical research tool in toxicological studies aimed at modeling and understanding the mechanisms of OPIDN . Its high potency is evidenced by an in vitro IC50 value in the low nanomolar range for inhibiting NTE-LysoPLA activity in mouse brain models . Research use of this compound has been instrumental in elucidating the relationship between NTE inhibition, the subsequent accumulation of lysolecithin (a known demyelinating agent), and the onset of delayed neurotoxic effects . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24FO2P

Molecular Weight

238.28 g/mol

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]octane

InChI

InChI=1S/C11H24FO2P/c1-4-5-6-7-8-9-10-15(12,13)14-11(2)3/h11H,4-10H2,1-3H3

InChI Key

GLHLEAFTUHVDCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OC(C)C)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyl Octylfluorophosphonate

Established Synthetic Pathways for Fluorophosphonates

The synthesis of fluorophosphonates, including ethyl octylfluorophosphonate, has traditionally relied on multi-step procedures. One of the most common approaches begins with the synthesis of an α-hydroxyphosphonate intermediate. mdpi.com The primary methods for this initial step are outlined in Scheme 1.

The addition of a dialkyl phosphite (B83602) to an aldehyde, a reaction first reported by Pudovik, is a widely utilized method due to its excellent atom economy. mdpi.com This reaction is typically catalyzed by a base, though acid-catalyzed variations exist. mdpi.com

Once the α-hydroxyphosphonate precursor is obtained, the critical step is the introduction of the fluorine atom. This is most commonly achieved through a deoxofluorination reaction, where the hydroxyl group is replaced by fluorine. A variety of fluorinating agents can be employed for this transformation, with diethylaminosulfur trifluoride (DAST) being one of the most frequently used. mdpi.com

Table 1: Common Fluorinating Agents in Fluorophosphonate Synthesis

Reagent NameAbbreviationTypical ApplicationReference
Diethylaminosulfur TrifluorideDAST (Et₂NSF₃)Conversion of α-hydroxyphosphonates to α-fluorophosphonates. mdpi.com mdpi.com
Morpholinosulfur TrifluorideA variation of DAST used for OH → F conversion in bisphosphonates. mdpi.com mdpi.com
N-Fluorobis(benzenesulfon)imideUsed to introduce fluorine to the α-carbon of α-monohalophosphonates. mdpi.com mdpi.com
SelectfluorElectrophilic fluorination of secondary phosphine (B1218219) oxides. organic-chemistry.org organic-chemistry.org
Sulfuryl Fluoride (B91410)SO₂F₂Fluorination of P(O)-H and P(O)-OH compounds under mild conditions. organic-chemistry.org organic-chemistry.org

Another established pathway involves the nucleophilic displacement of a suitable leaving group on a phosphonate (B1237965) precursor with a fluoride ion. researchgate.net For instance, the phenoxide group of a diphenylphosphonate can be displaced by fluoride, although this may require subsequent modification steps to yield the final desired product. researchgate.net

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more direct, efficient, and simplified methods for synthesizing fluorophosphonates. A significant advancement is the "Fluorophosphonates on-Demand" (FP on-demand) protocol. nih.govresearchgate.net This method allows for the direct synthesis of fluorophosphonates from corresponding p-nitrophenylphosphonate (pNP) precursors. researchgate.netnih.govresearchgate.net

The key to this approach is the use of a commercially available, polymer-supported fluoride reagent. nih.govresearchgate.net This solid-phase reagent facilitates the nucleophilic displacement of the p-nitrophenoxide leaving group with fluoride. The reaction generally proceeds in high yields and offers a major advantage in purification; the desired fluorophosphonate product is isolated by simple filtration to remove the polymer support. researchgate.netnih.govresearchgate.net This method avoids complex purification steps and can be adapted to a "reaction-to-assay" format for high-throughput applications. researchgate.net This protocol is suitable for creating diverse libraries of fluorophosphonate probes. nih.gov

Other innovative approaches to forming the crucial P-F bond include:

Photocatalyzed Oxidative-Fluorination : This method utilizes sulfur hexafluoride (SF₆) as both an oxidant and the fluorinating agent under mild, photocatalytic conditions to forge the P(O)-F bond. organic-chemistry.org

Rapid Deoxyfluorination : A sulfone iminium fluoride (SIF) reagent has been shown to promote the extremely rapid (60 seconds) and high-yield deoxyfluorination of phosphinic acids to form P(V)-F products. organic-chemistry.org

These novel methods provide more efficient and often milder routes to fluorophosphonates, potentially streamlining the synthesis of specific compounds like this compound.

Derivatization Strategies for Structural Modification and Functional Probing

Fluorophosphonates like this compound are frequently used as activity-based probes (ABPs) to study enzyme families such as serine hydrolases. researchgate.netnih.gov Derivatization is crucial for this application, allowing for the attachment of reporter tags for detection and visualization. researchgate.net

A primary strategy involves incorporating a bioorthogonal handle, most commonly an alkyne or azide (B81097) group, into the phosphonate structure. The synthesis of an "FP-alkyne" probe is a classical example of this approach. researchgate.netnih.gov This derivatized probe can react with its enzyme target in a complex biological sample. Subsequently, a reporter tag (e.g., a fluorophore or biotin) bearing the complementary functional group (an azide for an alkyne-tagged probe) can be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. researchgate.netrsc.org This two-step approach offers greater sensitivity and reduces potential interference from bulky reporter groups during initial enzyme labeling. researchgate.net

Table 2: Examples of Derivatization Strategies for Functional Probes

StrategyReagent/Functional GroupPurposeDetection MethodReference
Click Chemistry HandleTerminal AlkyneAllows for subsequent coupling to an azide-tagged reporter.Fluorescence, Western Blot (via Biotin-Streptavidin) researchgate.netnih.gov
Direct Fluorophore TaggingFluorescein, TAMRA dyeDirect visualization of labeled enzymes.In-gel fluorescence scanning. researchgate.netresearchgate.net
Affinity TaggingBiotinEnables purification and enrichment of labeled proteins for identification.Streptavidin-based detection/pull-down. researchgate.net
General AnalysisEthyl Chloroformate (ECF)Creates volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comnih.govGC-MS mdpi.comnih.gov

Derivatization can also be performed for purely analytical purposes. General techniques such as acylation, alkylation, or silylation can modify the compound to increase its volatility and improve its behavior in gas chromatography (GC) analysis. research-solution.comgcms.cz For example, derivatization with ethyl chloroformate (ECF) is a known method to prepare molecules with hydroxyl groups for GC-MS analysis. mdpi.com

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalytic system and reaction conditions is critical for the successful synthesis and derivatization of this compound.

For the established synthetic pathways, the initial formation of α-hydroxyphosphonates via the Pudovik reaction is often catalyzed by alkali alcoholates. mdpi.com The subsequent fluorination step with reagents like DAST does not typically require a catalyst but is sensitive to reaction temperature and solvent choice.

In the novel "FP on-demand" synthesis, the reaction is mediated by the polymer-supported fluoride reagent itself, which acts as both the fluoride source and a solid-phase scaffold. researchgate.netresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature in aprotic solvents like acetonitrile (B52724) or dichloromethane. researchgate.netresearchgate.net

Table 3: Catalytic Systems and Conditions in Synthesis and Derivatization

Reaction TypeCatalytic SystemKey ReagentsTypical SolventsConditionsReference
Pudovik ReactionBase-catalyzedAldehyde, Dialkyl phosphite, Alkali alcoholateVariesVaries mdpi.com
EsterificationAcid-catalyzedCarboxylic acid, Alcohol, H₂SO₄ or p-TsOHDichloromethane, XyleneRoom temp. to reflux orgsyn.orggoogle.com
EsterificationEnzyme-catalyzedCarboxylic acid, Alcohol, Immobilized Lipase (B570770)Solvent-free or organic solvent40-80 °C researchgate.netmdpi.com
"FP on-Demand" SynthesisSolid-phase reagentp-Nitrophenylphosphonate, Polymer-supported fluorideAcetonitrile, DichloromethaneRoom Temperature researchgate.netresearchgate.net
Click Chemistry (CuAAC)Copper(I) catalystAlkyne-probe, Azide-tag, CuSO₄, Reducing agentVariesRoom Temperature researchgate.netrsc.org
ECF DerivatizationBase-catalyzedAnalyte, Ethyl Chloroformate, PyridineAqueous/Organic BiphasicAlkaline pH mdpi.com

If the synthesis involves an esterification step, for example, to attach the ethyl or octyl group to a phosphonic acid precursor, various catalysts can be employed. These include strong acids like sulfuric acid or p-toluenesulfonic acid. orgsyn.orggoogle.comtsijournals.com Alternatively, enzymatic catalysts such as immobilized lipases offer a greener, more selective option under milder conditions. researchgate.netmdpi.com

For derivatization strategies involving click chemistry, a copper(I) source is required as the catalyst. This is often generated in situ from copper(II) sulfate (B86663) with a reducing agent or by using well-defined copper(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands, which can offer improved control over the catalytic process. researchgate.netrsc.org

Enzymatic Interactions and Molecular Mechanisms of Ethyl Octylfluorophosphonate

Inhibition of Neuropathy Target Esterase (NTE) by Ethyl Octylfluorophosphonate

Neuropathy Target Esterase (NTE) is a serine hydrolase located in the endoplasmic reticulum of neurons. srce.hr Its physiological role involves the deacylation of phosphatidylcholine, a crucial process for maintaining membrane homeostasis. srce.hr Inhibition of NTE by certain organophosphates is a critical initiating event in the development of organophosphate-induced delayed neuropathy (OPIDN). uzh.ch

This compound has been identified as one of the most potent in vitro inhibitors of Neuropathy Target Esterase (NTE). nih.gov Structure-activity relationship studies have demonstrated that alkyl octylphosphonofluoridates, including the ethyl variant, exhibit exceptionally high potency. nih.gov The concentration of this compound required for 50% inhibition of NTE activity (IC50) under standard in vitro assay conditions is remarkably low, highlighting its strong affinity for the enzyme. nih.gov

Research comparing a range of alkyl alkylphosphonofluoridates and dialkyl phosphorofluoridates found that this compound, with an IC50 value of 0.04 nM, is a significantly more potent inhibitor than many other related compounds. nih.gov This high potency suggests its utility as a chemical probe for studying the toxicological consequences of NTE inhibition. nih.gov The lipophilic nature of the inhibitor is a key factor, as a large hydrophobic pocket is believed to be closely associated with the catalytic residue of NTE. ucanr.edunih.gov

Table 1: In Vitro Inhibition of Hen Brain Neuropathy Target Esterase (NTE) by this compound and Analogs

CompoundIC50 (nM)
This compound 0.04
Isopropyl octylfluorophosphonate0.05
2-Chlorothis compound0.06
2-Bromothis compound0.07
2-Iodothis compound0.09
Di-nonyl phosphorofluoridate0.10
Data sourced from a study on structure-activity relationships of NTE inhibitors. nih.gov

The mechanism of NTE inhibition by neuropathic organophosphates like this compound involves the covalent modification of the enzyme's active site. uzh.ch These compounds act as suicide substrates, leading to the phosphorylation of a critical serine residue within the catalytic center. uzh.ch This effectively renders the enzyme non-functional. uzh.ch

A crucial step that distinguishes neuropathic from non-neuropathic NTE inhibitors is a subsequent process known as "aging." uzh.chnih.gov After the initial phosphorylation of the NTE active site by this compound, the phosphonylated enzyme undergoes a conformational change. This "aging" involves the cleavage of the ethyl group from the phosphorus atom, leaving a negatively charged phosphonate (B1237965) adduct covalently bound to the serine residue. This aged, inhibited enzyme complex is resistant to reactivation and is considered the trigger for the subsequent axonal degeneration that characterizes OPIDN. nih.gov Studies have indicated that the ease of this aging process for NTE inhibited by the ethyl compound may be linked to its ability to induce OPIDN, a characteristic not shared by all potent NTE inhibitors. nih.gov

Biochemical Characterization of NTE Inhibition

Modulation of Endocannabinoid System Hydrolases by this compound

Beyond its well-documented effects on NTE, this compound also interacts with key enzymes that regulate the endocannabinoid system. This system, which includes cannabinoid receptors and their endogenous ligands, is critical for various neurological functions. nih.gov The primary signaling molecules, anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), are degraded by specific serine hydrolases. nih.gov Proteomic analysis has established that this compound is an inhibitor of these hydrolases, demonstrating good selectivity for them compared to acetylcholinesterase (AChE). nih.gov

Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH leads to elevated levels of anandamide, which can modulate pain, inflammation, and anxiety. nih.govnih.gov In vitro studies have confirmed that this compound inhibits FAAH activity. nih.gov

The interaction between this compound and FAAH is consistent with the general mechanism by which organophosphates inhibit serine hydrolases. nih.gov The binding pocket of FAAH accommodates long alkyl chains, and inhibition occurs through the phosphorylation of the active site serine residue, identified as Ser241 in the enzyme's catalytic triad. nih.govnih.gov This covalent modification blocks the natural substrate, anandamide, from accessing the catalytic site, thereby preventing its hydrolysis. nih.govmdpi.com

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.govmdpi.comfrontiersin.org The inhibition of MAGL is a therapeutic strategy for various conditions, as it elevates 2-AG levels, which can produce anti-inflammatory and analgesic effects. mdpi.comnih.govplos.org this compound has been shown to be an effective in vitro inhibitor of MAGL. nih.gov

Similar to its interaction with FAAH, the molecular mechanism involves the phosphorylation of a conserved active site serine residue, which is Ser122 in MAGL. nih.gov The long octyl chain of the inhibitor likely fits into the enzyme's binding pocket, facilitating the covalent modification of the catalytic serine and leading to the inactivation of the enzyme. nih.gov

Table 2: Overview of Enzymes Inhibited by this compound

EnzymeSystem/PathwayPrimary Endogenous SubstrateSite of Interaction
Neuropathy Target Esterase (NTE) Nerve Axon HomeostasisPhosphatidylcholineActive Site Serine uzh.ch
Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid SystemAnandamideActive Site Serine (S241) nih.gov
Monoacylglycerol Lipase (MAGL) Endocannabinoid System2-Arachidonoylglycerol (2-AG)Active Site Serine (S122) nih.gov

Inhibition of Monoacylglycerol Lipase (MAGL)

Molecular Basis of MAGL Interaction

Research indicates that this compound exhibits significant selectivity for monoacylglycerol lipase (MAGL) as compared to acetylcholinesterase (AChE). nih.gov The interaction between EOFP and MAGL is characterized by the phosphorylation of a specific serine residue within the enzyme's active site. nih.gov

The molecular basis for this interaction lies in the structural features of both the enzyme and the inhibitor. MAGL possesses a binding pocket that can accommodate long alkyl chains, a characteristic feature of EOFP. nih.gov The mechanism of inhibition involves the phosphorylation of the active site serine, specifically Ser122 in MAGL. nih.gov This covalent modification of the enzyme leads to its inactivation.

Differential Selectivity against Cholinesterases (AChE and BChE)

This compound demonstrates differential selectivity in its inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com While many organophosphorus compounds are potent inhibitors of AChE, a primary target in OP toxicology, EOFP shows a preference for other enzymes like MAGL. nih.gov

The structural differences between the active site gorges of AChE and BChE contribute to this selectivity. mdpi.com BChE has a larger active site gorge with some aromatic residues of AChE being replaced by aliphatic ones, which can influence the binding affinity of different inhibitors. mdpi.com EOFP, with its long octyl chain, shows good selectivity for MAGL and FAAH over AChE. nih.gov This selectivity is a critical aspect in understanding the broader pharmacological and toxicological profile of EOFP beyond its effects on the cholinergic system. nomuraresearchgroup.com

EnzymeInteractionSelectivity
MAGL Phosphorylation of active site serine (S122) nih.govHigh selectivity nih.gov
AChE InhibitionLower selectivity compared to MAGL nih.gov
BChE InhibitionVariable, contributes to differential toxicity mdpi.comnomuraresearchgroup.com

Interaction with Cannabinoid CB1 Receptor Nucleophilic Sites

The cannabinoid CB1 receptor, a G-protein coupled receptor, is another significant target for organophosphorus compounds, including analogs of this compound. nomuraresearchgroup.comnih.gov The interaction is thought to occur at a nucleophilic site closely coupled to the agonist binding site. nomuraresearchgroup.comnih.govoup.com

The binding of potent long-chain alkylfluorophosphonates to the CB1 receptor suggests the presence of this additional nucleophilic site, which is susceptible to phosphorylation. nomuraresearchgroup.comnih.gov This interaction is distinct from the binding of classical cannabinoid agonists. nomuraresearchgroup.com

Mechanistic Studies of CB1 Binding Displacement

Studies on the displacement of radiolabeled cannabinoid agonists, such as [3H]CP 55,940, from the CB1 receptor have provided insights into the mechanism of action of organophosphorus compounds. nomuraresearchgroup.comnih.gov Some analogs of EOFP have been shown to incompletely displace the binding of such agonists. nomuraresearchgroup.com This incomplete displacement suggests that these organophosphorus compounds may bind to a site different from the agonist binding site, likely the proposed nucleophilic site. nomuraresearchgroup.com This allosteric interaction can modulate the binding and function of the primary agonist site. mdpi.com

Investigation of Phosphorylation at Putative Nucleophilic Sites

The covalent nature of the interaction between some organophosphorus compounds and the CB1 receptor points towards phosphorylation of a nucleophilic residue. nomuraresearchgroup.comnih.gov The recovery half-time of CB1 receptor activity after inhibition by certain OPs is several days, indicating a covalent modification. nomuraresearchgroup.comnih.gov While the exact residues are still under investigation, serine and threonine residues within the C-terminus of the CB1 receptor are known to be sites of phosphorylation that regulate receptor function and internalization. nih.gov7tmantibodies.com The interaction of EOFP and similar compounds with this putative nucleophilic site is thought to involve the phosphorylation of one or more of these or other accessible nucleophilic residues within the receptor. nomuraresearchgroup.comnih.gov

Research FindingMethodImplication
Incomplete displacement of [3H]CP 55,940 bindingRadioligand binding assays nomuraresearchgroup.comEOFP and analogs may bind to an allosteric nucleophilic site on the CB1 receptor. nomuraresearchgroup.com
Long recovery half-time of CB1 receptor activity after inhibitionIn vivo inhibition studies nomuraresearchgroup.comnih.govSuggests covalent modification (phosphorylation) of the receptor. nomuraresearchgroup.comnih.gov
CB1 receptor internalization regulated by C-terminal phosphorylationMutagenesis and cell-based assays nih.govProvides evidence for phosphorylation sites that could be targeted by OPs. nih.gov

Enzyme Kinetics and Reaction Mechanisms of Inhibition

The inhibition of enzymes by this compound and related compounds can be characterized by their kinetics and the mechanism of interaction. nih.govdatabiotech.co.il These studies help to differentiate between various types of inhibition and to quantify the potency of the inhibitor. nih.govlibretexts.org

Characterization of Enzyme Inhibition Types (e.g., reversible, time-dependent)

The interaction of organophosphorus compounds like EOFP with their target enzymes is often characterized as progressive and irreversible inhibition. nih.gov This type of inhibition is time-dependent, meaning the degree of inhibition increases with the duration of exposure of the enzyme to the inhibitor. nih.govnih.gov

Kinetic studies of similar compounds have demonstrated progressive, irreversible inhibition of serine esterases. nih.gov The kinetics are consistent with the organophosphorylation of the active site serine, which involves the cleavage of a bond within the inhibitor molecule and the formation of a stable, covalent bond with the enzyme. nih.gov This is in contrast to reversible inhibition, where the inhibitor binds non-covalently and can be displaced. drughunter.comfrontiersin.org The time-dependent nature of the inhibition by EOFP is a key feature of its mechanism of action. nih.govnih.gov

Determination of Kinetic Parameters (e.g., IC50 values related to enzyme inhibition potency)

The inhibitory potency of a compound against a specific enzyme is a critical aspect of its biochemical profile. This is quantitatively expressed through kinetic parameters, most notably the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a standard measure for comparing the potency of different inhibitors. tandfonline.comdrughunter.com For organophosphorus compounds, a primary target is often Neuropathy Target Esterase (NTE), an enzyme implicated in organophosphorus-induced delayed neuropathy (OPIDN). nih.govnih.gov

This compound has been identified as an exceptionally potent inhibitor of NTE. nih.gov Structure-activity relationship studies have been conducted to optimize inhibitors of NTE, leading to the identification of several highly potent alkyl octylphosphonofluoridates. Within this class, this compound demonstrated remarkable inhibitory capacity. nih.gov

In a standard in vitro NTE assay, this compound was found to have an IC50 value of 0.04 nM. nih.gov This exceptionally low value places it among the most potent NTE inhibitors discovered. The high potency of these fluoridate compounds, when compared to analogs with other leaving groups, underscores the importance of the fluorine moiety for their inhibitory activity. nih.gov The potent inhibition of NTE by this compound suggests its utility as a chemical probe for investigating the toxicological consequences of NTE inhibition. nih.govnomuraresearchgroup.com

Interactive Table 1: In Vitro IC50 Values for NTE Inhibition by Selected Organophosphorus Compounds

CompoundIC50 (nM)Target EnzymeReference
This compound 0.04 Neuropathy Target Esterase (NTE) nih.gov
2-Iodothis compound0.09Neuropathy Target Esterase (NTE) nih.gov
Diisopropyl phosphorofluoridate-Neuropathy Target Esterase (NTE) oup.com
Mipafox-Neuropathy Target Esterase (NTE) nih.govoup.com
Paraoxon>40 (Ratio vs AChE)Neuropathy Target Esterase (NTE) oup.com

Note: A lower IC50 value indicates higher inhibitory potency. Data for Diisopropyl phosphorofluoridate and Mipafox are noted as neuropathy-causing OPs where NTE inhibition occurs at concentrations close to those for AChE inhibition, though specific values from this direct comparison study are not provided in the same format. oup.com

Methodologies for Assessing Enzyme-Mediated Drug-Drug Interactions (DDI) in an In Vitro Context

The assessment of enzyme-mediated drug-drug interactions (DDIs) is a mandatory component of drug development, guided by regulatory agencies like the U.S. Food and Drug Administration (FDA). evotec.comnih.govfda.gov These interactions occur when one drug (the perpetrator) alters the activity of a drug-metabolizing enzyme, thereby affecting the pharmacokinetics of a co-administered drug (the victim). tandfonline.comnih.gov A variety of in vitro methodologies are employed to predict the clinical DDI potential of a new chemical entity. nih.gov

The process begins with identifying the metabolic pathways of a drug candidate, a step known as reaction phenotyping . tandfonline.com This involves using a panel of human-derived test systems, such as human liver microsomes (HLMs), cultured hepatocytes, or recombinant enzymes, to pinpoint which specific enzymes (e.g., cytochrome P450s) are responsible for the drug's metabolism. tandfonline.com

Once the metabolic pathways are known, inhibition studies are conducted to determine if the compound can act as a perpetrator by inhibiting key enzymes. These assays measure the reduction in an enzyme's activity in the presence of varying concentrations of the investigational drug. nih.gov From this, an IC50 value is determined. For reversible inhibition, the IC50 value can be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for the enzyme. evotec.comresearchgate.net For irreversible or time-dependent inhibition, additional kinetic parameters such as the maximum rate of inactivation (kinact) and the concentration of the inactivator that gives half-maximal rate (KI) are determined. nih.gov

Conversely, induction studies are performed to assess if a compound can increase the synthesis of drug-metabolizing enzymes. tandfonline.com These experiments typically use cultured primary human hepatocytes. The cells are exposed to the drug, and changes in the mRNA expression or activity of key enzymes like CYP3A4, CYP1A2, and CYP2B6 are measured. evotec.com Regulatory guidance often defines a significant induction event as a concentration-dependent increase in mRNA of twofold or greater relative to a vehicle control. evotec.com

The data generated from these in vitro assays (IC50, Ki, kinact, induction fold-change) are then integrated into mathematical models. Static models provide a basic assessment of DDI risk, while more complex physiologically-based pharmacokinetic (PBPK) models can dynamically simulate the interaction in a virtual patient population to provide a more quantitative prediction of the clinical DDI magnitude. tandfonline.comnih.govresearchgate.net

Interactive Table 2: Key In Vitro Methodologies for DDI Assessment

MethodologyPurposeKey Parameters MeasuredTest System ExamplesReference
Reaction Phenotyping Identify enzymes responsible for drug metabolism.Fraction metabolized (fm)Human Liver Microsomes, Recombinant Enzymes, Hepatocytes tandfonline.com
Reversible Inhibition Assay Determine potential to inhibit enzyme activity.IC50, KiHuman Liver Microsomes, Recombinant Enzymes evotec.comnih.gov
Time-Dependent Inhibition (TDI) Assay Assess irreversible or quasi-irreversible enzyme inhibition.kinact, KIHuman Liver Microsomes, Hepatocytes tandfonline.comnih.gov
Induction Assay Determine potential to increase enzyme expression.Fold-change (mRNA or activity), EC50Primary Human Hepatocytes evotec.comtandfonline.com
Modeling & Simulation Predict clinical DDI risk from in vitro data.Predicted change in victim drug exposure (AUC ratio)Static Models, PBPK Models nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Ethyl Octylfluorophosphonate Analogs

Influence of Alkyl Chain Length on Enzymatic Inhibition Potency

The lengths of the two alkyl chains attached to the phosphorus atom—the ethyl and octyl groups in the parent compound—play a significant role in determining the potency of enzymatic inhibition. Research indicates that the optimal chain length can vary considerably depending on the target enzyme, reflecting differences in the size and hydrophobicity of their active site pockets.

Studies on various enzymes have shown a clear dependency of inhibitory potency on the n-alkyl chain length. For instance, when investigating inhibitors for the cannabinoid CB1 receptor, a clear trend emerges where longer alkyl chains confer higher potency. Analogs with C12 to C20 alkyl substituents are significantly more potent than those with shorter chains like C8. oup.com Specifically, isopropyl dodecylfluorophosphonate (a C12 analog) is exceptionally potent, whereas the C8 and C3 analogs are much less effective. oup.com This suggests that the binding pocket of the CB1 receptor has a large, hydrophobic region that favorably accommodates longer alkyl chains.

Conversely, for other enzymes like fatty acid amide hydrolase (FAAH), the relationship is more complex. The inhibitory potency progressively increases as the alkyl chain is shortened from C18 to C12, plateaus for lengths between C12 and C8, and then decreases sharply for chains shorter than C8. pnas.org This indicates that while a significant hydrophobic chain is necessary for binding, excessive length can be detrimental, possibly by introducing steric hindrance or by preventing optimal alignment within the active site. pnas.org Similarly, when studying pancreatic lipase-related protein 2 (PLRP2), a phosphonate (B1237965) inhibitor with a C20 chain (MAFP) was found to be five times more efficient than a C11-alkyl phosphonate, again highlighting that longer chains can enhance inhibition for certain enzymes. researchgate.net

These findings collectively demonstrate that the alkyl chain length is a critical determinant of potency, with the ideal length being highly specific to the architecture of the target enzyme's active site.

Advanced Analytical Methodologies for Ethyl Octylfluorophosphonate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an organophosphorus compound like ethyl octylfluorophosphonate is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic absorption bands for organophosphorus compounds include:

P-O-C (alkyl) stretching: Strong absorptions are typically observed in the region of 1050-970 cm⁻¹.

P=O (phosphoryl) stretching: A very strong and distinct band appears in the 1300-1200 cm⁻¹ range. The exact position can be influenced by the electronegativity of adjacent substituents.

C-H stretching: Absorptions for the alkyl (octyl and ethyl) chains are expected in the 2960-2850 cm⁻¹ region. libretexts.orgpressbooks.pub

P-F stretching: A strong absorption band associated with the phosphorus-fluorine bond is also anticipated, typically in the 900-800 cm⁻¹ region.

The absence of unexpected peaks in the IR spectrum can serve as an indicator of the compound's purity. The "fingerprint region," below 1500 cm⁻¹, provides a unique pattern of absorptions that is characteristic of the entire molecule, which can be compared against a reference spectrum for identity confirmation. libretexts.orgpressbooks.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. It provides detailed information about the carbon and hydrogen frameworks of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl and octyl groups. pressbooks.pub The chemical shift (δ) of these signals is influenced by their proximity to the electronegative oxygen and phosphorus atoms. pressbooks.pub Furthermore, the coupling of the phosphorus nucleus (³¹P) with adjacent protons will lead to characteristic splitting patterns, providing valuable connectivity information. For instance, the protons on the carbon adjacent to the phosphoryl oxygen will exhibit coupling to the phosphorus atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their chemical environment. libretexts.org The carbon atoms closer to the electronegative oxygen and phosphorus atoms will appear at a lower field (higher ppm value). libretexts.org Coupling between the ¹³C and ³¹P nuclei provides further structural confirmation. libretexts.org Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in single peaks for each carbon, which simplifies interpretation. libretexts.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar structure, ethyl acetate (B1210297), is provided below to illustrate the expected regions for the ethyl group. The specific shifts for this compound would be further influenced by the octyl and fluorophosphonate moieties.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (of ethyl)~1.2~14
CH₂ (of ethyl)~4.1~60

Data is illustrative and based on typical values for an ethyl ester.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns.

When coupled with chromatographic separation techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for identifying and quantifying the compound in complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry is particularly well-suited for the analysis of volatile and thermally stable compounds like many organophosphorus esters. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. nih.gov Electron impact (EI) ionization is a common method used in GC-MS, which generates a molecular ion and a characteristic pattern of fragment ions that serves as a molecular fingerprint. nih.gov

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a versatile technique used for a wide range of compounds, including those that are not amenable to GC. In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then subjected to two stages of mass analysis (tandem mass spectrometry), which provides a high degree of selectivity and sensitivity for quantification. This method is particularly valuable for trace analysis in complex matrices.

A study on the activation of the endocannabinoid system by organophosphorus nerve agents utilized GC-MS to analyze trimethylsilyl (B98337) derivatives of endogenous lipids. nih.gov The analysis was performed on an Agilent Technologies model 6890N GC with a DB-XLB fused-silica capillary column, and mass spectra were obtained by electron impact ionization at 70 eV. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other components in a sample and for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility, thermal stability, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of a broad range of compounds. scispace.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection in HPLC can be achieved using various detectors, with UV detection being common if the analyte possesses a chromophore. However, for compounds lacking a strong UV chromophore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For the highest selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. scispace.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. cdc.gov this compound, as an organophosphorus ester, is amenable to GC analysis. nih.gov A typical GC system for this analysis would consist of a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) and a sensitive detector.

Common detectors for organophosphorus compounds in GC include:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it ideal for the analysis of this compound.

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly sensitive and selective for nitrogen- and phosphorus-containing compounds. cdc.gov

Mass Spectrometer (MS): As mentioned previously, coupling GC with MS provides both separation and structural identification, offering the highest degree of confidence in the results. nih.gov

Research has shown that GC coupled with various detectors is a common method for the analysis of organophosphorus compounds in environmental and biological samples. cdc.govcdc.gov For instance, a method for analyzing diisopropyl methylphosphonate (B1257008) in soil involved extraction with ethyl acetate and analysis by GC with an alkali-flame ionization detection (AFID). cdc.gov

The following table summarizes the key aspects of the primary chromatographic methods for this compound analysis.

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Common Detectors Applicability
HPLCC18, C8Water/Acetonitrile, Water/MethanolUV, ELSD, CAD, MSSeparation and quantification in various matrices, suitable for less volatile compounds.
GCPolysiloxane-based (e.g., DB-5, DB-17)Helium, NitrogenFPD, NPD, MSSeparation and quantification of volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC)

Electrochemical Detection Approaches in Organophosphorus Analysis

Electrochemical sensors have emerged as a significant analytical tool for the detection of organophosphorus (OP) compounds due to their high sensitivity, rapid response, and potential for miniaturization and cost-effective production. nih.govbohrium.com These methods are broadly applicable to the detection of various OP compounds, including neurotoxic agents like this compound. The detection mechanisms primarily involve either the direct oxidation or reduction of the OP compound or, more commonly, the use of a biological recognition element in a biosensor configuration. nih.gov

Enzyme-based electrochemical biosensors are the most prevalent type for OP analysis. scirp.org These sensors typically utilize enzymes like acetylcholinesterase (AChE) or organophosphorus hydrolase (OPH) immobilized on an electrode surface. scirp.orgnih.gov The principle of AChE-based sensors is rooted in the inhibition of the enzyme's activity by the OP compound. mdpi.com In a typical setup, the enzyme hydrolyzes a substrate such as acetylthiocholine (B1193921), producing an electroactive product (thiocholine) that can be detected at the electrode. When an OP compound is present, it inhibits AChE, leading to a decrease in the electrochemical signal, which is proportional to the concentration of the inhibitor. researchgate.net

To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials. nih.gov Materials like carbon nanotubes, graphene, and metal nanoparticles (e.g., gold, zirconia) provide a high surface area for enzyme immobilization and can improve electron transfer kinetics. nih.govnih.gov For instance, zirconia (ZrO2) nanoparticles have been used as selective sorbents for OP compounds due to the strong affinity between zirconium and the phosphate (B84403) group, allowing for preconcentration of the analyte at the electrode surface before detection by techniques like square-wave voltammetry (SWV). nih.gov Enzyme-free sensors have also been developed, which rely on the direct electrocatalytic oxidation of the OP molecule at a chemically modified electrode, offering advantages in terms of stability since enzymes can be prone to denaturation. bohrium.com

Various electrochemical techniques are employed for signal transduction, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and constant potential amperometry (CPA). nih.gov These methods offer different advantages in terms of sensitivity, speed, and characterization capabilities. nih.gov The development of 3D-printed electrodes and flexible sensors represents a frontier in this field, promising portable and wearable devices for real-time environmental and security monitoring. bohrium.comrsc.org

Table 1: Examples of Electrochemical Sensors for Organophosphorus Compound Detection

Sensor Type Electrode Modification Target Analyte Detection Method Limit of Detection (LOD) Reference
Enzyme-Free Sensor Zirconia (ZrO₂) Nanoparticles on Gold Electrode Methyl Parathion Square-Wave Voltammetry (SWV) 1 ng/mL nih.gov
Enzyme-Free Sensor Renewable Carbon with Antimony Nanoparticles (RC-SbNP) Methylparaben Differential Pulse Voltammetry (DPV) 0.05 µmol L⁻¹ mdpi.com

This table presents data for model organophosphorus compounds and related analytes to illustrate the capabilities of the described electrochemical methods.

Bioanalytical Methodologies for In Vitro Enzyme Activity Measurement

Bioanalytical methods for the detection of organophosphorus compounds like this compound are predominantly centered on the measurement of enzyme inhibition in vitro. nih.gov The most widely used target enzyme is acetylcholinesterase (AChE), the same enzyme targeted by these compounds in vivo. nih.gov The fundamental principle of these assays is that the OP compound inhibits AChE activity, and the extent of this inhibition can be quantitatively measured to determine the concentration of the OP agent. nih.gov

A common and classic method for measuring AChE activity is the Ellman assay, a colorimetric technique. In this method, acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it into thiocholine (B1204863) and acetic acid. The produced thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. The presence of an OP inhibitor reduces the rate of this color formation. magtechjournal.com

Other substrates and detection modalities are also employed to enhance sensitivity and simplify the assay format. For example, paper-based sensors have been developed using indoxyl acetate as a substrate. nih.govnih.gov AChE hydrolyzes indoxyl acetate to indoxyl, which then oxidizes to form the blue dye, indigo. The presence of OP pesticides leads to a decrease or absence of the blue color, allowing for visual or digital-image-based detection. nih.govresearchgate.net Such paper-based assays are low-cost, require minimal reagents, and are suitable for rapid screening. nih.gov

Fluorometric assays using quantum dots (QDs) have also been developed. In one approach, the enzymatic reaction produces hydrogen peroxide (H₂O₂), which quenches the fluorescence of the QDs. The inhibition of AChE by an OP compound reduces the production of H₂O₂, leading to a recovery of fluorescence intensity that is proportional to the OP concentration. rsc.org Besides AChE, other enzymes such as butyrylcholinesterase (BuChE) and organophosphorus hydrolase (OPH) are also used. nih.govresearchgate.net While BuChE works on a similar inhibitory principle to AChE, OPH-based sensors function differently by directly hydrolyzing the OP compound, and the product of this hydrolysis is then detected. scirp.orgnih.gov These enzyme-based bioanalytical methods can be adapted for high-throughput screening, allowing for the rapid testing of many samples. nih.gov

Table 2: Examples of Bioanalytical Assays for Organophosphorus Compound Detection

Assay Type Enzyme Substrate/Probe Target Analyte(s) Limit of Detection (LOD) Reference
Paper-Based Colorimetric Acetylcholinesterase (AChE) Indoxyl Acetate Dichlorvos, Paraoxon 0.3 ppm, 0.6 ppm nih.gov
Colorimetric Nanozyme Acetylcholinesterase (AChE) Acetylcholine (ACh) / TMB Parathion Ethyl 5.8 ng·mL⁻¹ (20 nM) mdpi.com
Fluorescence Assay Acetylcholinesterase (AChE) Acetylcholine (ACh) / CdTe QDs Paraoxon, Dichlorvos Not Specified rsc.org

This table provides examples of various bioanalytical assays and their performance in detecting specific organophosphorus compounds, illustrating the principles applicable to the broader class of OP agents.

Degradation Pathways and Decontamination Strategies for Ethyl Octylfluorophosphonate

Chemical Hydrolysis Kinetics and Mechanisms

Hydrolysis, or reaction with water, is a fundamental degradation pathway for organophosphorus esters. The rate and mechanism of this reaction are highly dependent on the pH of the solution. ucoz.comlibretexts.org The central phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack, which initiates the cleavage of one of the ester or P-F bonds. oup.com

The hydrolysis of organophosphorus esters is generally slow in acidic to neutral conditions. nih.gov The acid-catalyzed mechanism typically involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to attack by a water molecule. libretexts.orgyoutube.com This process, known as the A_AC2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular), is common for many esters. ucoz.com However, for most organophosphorus compounds, the rate of hydrolysis is largely independent of pH in the acidic range of approximately 1 to 5. researchgate.net Studies on compounds like triethyl phosphate (B84403) show that acid catalysis can promote C-O bond cleavage under certain conditions, but this is less typical for the P-O bond cleavage that constitutes detoxification. nih.gov For chloro-substituted alkyl acetates, the mechanism can shift depending on the number of electron-withdrawing substituents. researchgate.net While specific kinetic data for ethyl octylfluorophosphonate is unavailable, the general stability of organophosphorus esters in acidic media suggests this would be a slow degradation pathway.

Parameter Description General Observation for OPs Relevant Mechanisms
Catalyst Protons (H+), typically from a dilute mineral acid. libretexts.orgReaction is generally slow and often independent of pH in the 1-5 range. nih.govA_AC2 (bimolecular) is common. ucoz.com
Mechanism Protonation of the phosphoryl oxygen, followed by nucleophilic attack by water. libretexts.orgyoutube.comThe rate-determining step is typically the attack of water on the protonated ester.A_AL1 (unimolecular) can occur if the alkyl group forms a stable carbocation. ucoz.com
Products Phosphonic acid derivative and corresponding alcohols. libretexts.orgReversible reaction, requiring excess water to drive to completion. libretexts.org-

This interactive table summarizes the key aspects of acid-catalyzed hydrolysis for organophosphorus esters.

In contrast to acidic conditions, hydrolysis is significantly more rapid in alkaline (basic) environments. libretexts.orgmasterorganicchemistry.com This process, often called saponification, involves the direct nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the phosphorus center. masterorganicchemistry.com The hydroxide ion is a much stronger nucleophile than a neutral water molecule, leading to a dramatic increase in the reaction rate. masterorganicchemistry.com The reaction generally follows second-order kinetics, and the rate increases substantially with each unit increase in pH above 7. nih.gov For fluorophosphonates, this pathway leads to the displacement of the fluoride (B91410) ion or the alkoxy/aryloxy group, resulting in detoxification. acs.org The mechanism is typically a direct displacement (S_N2-like) process, though multistep pathways involving a pentavalent intermediate are also possible depending on the specific structure of the compound. nih.gov

Parameter Description General Observation for OPs Relevant Mechanisms
Catalyst Hydroxide ion (OH⁻).Reaction is rapid and irreversible, as the resulting acid is deprotonated. masterorganicchemistry.comB_AC2 (bimolecular) is the most common. ucoz.com
Mechanism Nucleophilic attack of OH⁻ on the electrophilic phosphorus atom, forming a pentavalent intermediate/transition state, followed by the departure of a leaving group. masterorganicchemistry.comnih.govRate is highly dependent on pH, steric hindrance at the phosphorus center, and the nature of the leaving group. nih.govB_AL1 (unimolecular) is rare, occurring only with stable carbocation leaving groups in weakly basic solutions. ucoz.com
Products Salt of the phosphonic acid and an alcohol. libretexts.orgThe reaction goes to completion. libretexts.org-

This interactive table summarizes the key aspects of base-catalyzed hydrolysis for organophosphorus esters.

Acid-Catalyzed Hydrolysis

Enzymatic Degradation and Bioremediation Potential

Bioremediation offers an environmentally friendly approach to detoxifying organophosphorus compounds. oup.com This process utilizes microorganisms or their isolated enzymes to catalyze the hydrolysis of these toxic substances. biotechrep.irmdpi.com Several enzymes, known as phosphotriesterases (PTEs), have demonstrated the ability to hydrolyze a wide range of organophosphorus compounds, including those with P-F bonds (fluorophosphonates). oup.commdpi.com

Enzymes like diisopropyl fluorophosphatase (DFPase) and organophosphorus acid anhydrolase (OPAA) are particularly effective at cleaving the P-F bond found in nerve agents like Sarin and Soman, and their simulants like DFP. biotechrep.irencyclopedia.pub The mechanism involves a nucleophilic attack on the phosphorus atom, facilitated by metal ions (e.g., Mn²⁺, Co²⁺, Ca²⁺) within the enzyme's active site. biotechrep.irencyclopedia.pub This enzymatic hydrolysis is significantly faster than spontaneous chemical hydrolysis. biotechrep.ir The potential for using these enzymes in cell-free systems or within immobilized microorganisms forms the basis of bioremediation strategies for contaminated soil and water. oup.com

Enzyme TypeOrigin ExampleKey SubstratesCatalytic Ion Example
Phosphotriesterase (PTE) Brevundimonas diminutaParathion, ParaoxonZn²⁺
Organophosphorus Acid Anhydrolase (OPAA) Alteromonas sp.Soman, Sarin, DFP (P-F bond) encyclopedia.pubMn²⁺ biotechrep.ir
Diisopropyl Fluorophosphatase (DFPase) Squid (Loligo vulgaris)DFP, Sarin, Soman (P-F bond) encyclopedia.pubCa²⁺
Paraoxonase (PON1) MammalianParaoxon, SomanCa²⁺

This interactive table lists key enzymes capable of degrading organophosphorus compounds.

Advanced Oxidation Processes for Decomposition

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to mineralize recalcitrant organic pollutants. wikipedia.orgijaem.net These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). membranechemicals.comresearchgate.net These radicals can oxidize a vast array of organic compounds, breaking them down into simpler, less toxic substances like carbon dioxide, water, and inorganic salts. membranechemicals.com

Common AOPs include:

Fenton and Photo-Fenton: Uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), sometimes enhanced with UV light, to produce •OH radicals. scielo.org.mx

Ozonation (O₃) / H₂O₂ / UV: Combines ozone, hydrogen peroxide, and/or ultraviolet light to generate •OH radicals. researchgate.net

Heterogeneous Photocatalysis: Utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water to form •OH radicals. wikipedia.org

AOPs are effective for treating water contaminated with various pesticides and persistent organic pollutants. ijaem.netscielo.org.mx Their high efficiency and ability to achieve complete mineralization make them a promising technology for the decomposition of stable organophosphorus compounds. wikipedia.org

Chemical Decontamination Agents and Efficacy Studies Relevant to Organophosphorus Compounds

Effective decontamination involves the rapid neutralization or removal of the toxic chemical from a surface to prevent harm. osha.gov For organophosphorus compounds, decontamination strategies rely on both physical removal and chemical inactivation. osha.gov

Chemical decontamination agents typically work by accelerating hydrolysis or oxidation.

Alkaline Solutions: Dilute solutions of sodium hydroxide or sodium hypochlorite (B82951) (bleach) are commonly used. They work via base-catalyzed hydrolysis. nih.govgoogle.com

Oxidizing Agents: Formulations based on hydrogen peroxide or peroxy-acids can effectively degrade organophosphorus compounds. Perhydrolysis, using species like the perhydroxide anion, can be a dominant decontamination mechanism. google.com

Reactive Skin Decontamination Lotions (RSDL): These are specialized formulations designed for skin decontamination. They often contain active ingredients like oximes or other nucleophiles in a non-aqueous solvent that can rapidly detoxify agents like VX and other nerve agents. google.com

Sorbents: Materials like activated carbon or specialized clays (B1170129) can physically adsorb the agent, which is then followed by chemical neutralization. epa.gov

Efficacy studies are often conducted using nerve agents (e.g., VX, Soman) or their chemical simulants (e.g., DFP) on various surfaces, including skin. acs.orgacs.org These studies compare the effectiveness of different decontaminants by measuring the reduction in the amount of agent or its toxic effects. acs.org For instance, fluoride ions have been shown to effectively promote the hydrolysis of the nerve agent VX, degrading it to non-toxic products. acs.org

Decontamination AgentPrimary MechanismTarget Contaminants (General)Notes
Sodium Hypochlorite (Bleach) Oxidation & Hydrolysis (alkaline)Broad-spectrum, including biological and chemical agents. nih.govCan be corrosive; byproducts may be toxic. google.com
Hydrogen Peroxide Formulations Oxidation / PerhydrolysisOrganophosphorus pesticides and nerve agents. google.comEfficacy depends on pH and formulation.
Reactive Skin Decontamination Lotion (RSDL) Nucleophilic attack / HydrolysisNerve agents (e.g., VX, GD), mustard agent. google.comDesigned for skin; often more effective than soap and water.
Water and Detergent (Soap) Physical removal (solubilization)Broad range of contaminants. osha.govMay be less effective for rapid chemical neutralization and can sometimes enhance skin penetration.
Activated Carbon / Sorbents AdsorptionBroad range of chemical vapors and liquids.Primarily for physical removal; does not neutralize the agent.

This interactive table provides an overview of common chemical decontamination agents for organophosphorus compounds.

Computational Chemistry and Molecular Modeling of Ethyl Octylfluorophosphonate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods provide fundamental insights into the geometry, stability, and reactivity of organophosphorus compounds.

Electronic Structure and Reactivity Predictions

DFT studies are instrumental in predicting the reactivity of organophosphorus compounds by analyzing their electronic properties. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and electrostatic potential surfaces offer a quantitative basis for understanding molecular behavior. biorxiv.orgresearchgate.net

For instance, a low HOMO-LUMO gap generally signifies higher reactivity. biorxiv.org The electrostatic potential surface reveals the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In organophosphonates like Sarin, the phosphorus atom is a significant electrophilic center, making it susceptible to nucleophilic attack, which is the critical step in the inhibition of enzymes like acetylcholinesterase (AChE). researchgate.netnih.gov Studies on A-series nerve agents show that electrostatic potential surfaces indicate two primary electropositive centers, which are key to their reactivity. researchgate.net The electrophilicity index (EI) has also been successfully used as a descriptor to predict the hydrolysis rates of various nerve agents, with higher EI values correlating to faster hydrolysis. nih.gov

Table 1: Calculated Electronic Properties of Selected Organophosphates (Illustrative Data) This table presents representative data from studies on various organophosphate compounds to illustrate the outputs of DFT calculations. The specific values are dependent on the compound and the level of theory used.

PropertySarin (GB)Tabun (GA)VXNote
HOMO Energy (eV)LowHigherNot specifiedA higher HOMO energy can indicate a greater tendency to donate electrons.
LUMO Energy (eV)HigherLowNot specifiedA lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack. researchgate.net
HOMO-LUMO Gap (eV)LargerSmallerNot specifiedA larger energy gap generally indicates greater molecular stability. researchgate.net
Electrophilicity Index (EI)HigherLowerNot specifiedCorrelates with reactivity and hydrolysis rates; a higher EI suggests greater electrophilicity at the phosphorus center. nih.gov
Reference(s) researchgate.net researchgate.net nih.govThe data is compiled for illustrative purposes from multiple sources focusing on different organophosphates.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as an organophosphonate, interacts with its biological target, typically the enzyme acetylcholinesterase (AChE). plos.orgbiorxiv.org These simulations model the movements and interactions of atoms and molecules over time, offering insights that static models cannot. nih.govnih.gov

MD simulations of Sarin-inhibited AChE have been crucial in understanding the conformational changes within the enzyme's active site upon phosphonylation. plos.orgnih.govnih.gov These simulations show that the covalent binding of the organophosphate significantly restricts the flexibility of the enzyme. mdpi.com Furthermore, MD studies can trace the path of the inhibitor down the active site gorge, revealing how differences in enzyme flexibility between species can account for varying rates of inhibition. biorxiv.org For example, simulations have shown that the inhibitor phenylmethylsulfonyl fluoride (B91410) can reach the active site in the more flexible mouse AChE but gets trapped in the gorge of the more rigid Torpedo AChE. biorxiv.org These simulations are also vital for studying the mechanism of antidote action, such as the reactivation of inhibited AChE by oximes like HI-6, by modeling the dynamic interactions required for the antidote to approach the phosphorus atom and break the covalent bond. plos.orgnih.govnih.govresearchgate.net

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as an enzyme. jscimedcentral.comijpsr.com This method is widely used to screen large libraries of compounds for potential inhibitors and to understand the key interactions that stabilize the enzyme-inhibitor complex. ijpsr.comnih.gov

For organophosphates, docking studies consistently show that they bind within the active site gorge of AChE. jscimedcentral.comtntech.edu The binding is stabilized by a combination of interactions. The organophosphate molecule is often anchored through hydrogen bonds with residues like Serine-203 and Tyrosine-124, and through π-interactions (π-cation and π-π stacking) with aromatic residues such as Tryptophan-86, Phenylalanine-295, Tyrosine-337, and Tyrosine-341 that line the gorge. jscimedcentral.commdpi.com Docking studies on a range of 80 organophosphates against human AChE identified Phoxim as having one of the best dock scores, indicating strong binding affinity. jscimedcentral.com These studies are critical for structure-activity relationship (SAR) analyses, helping to explain why certain compounds are more potent inhibitors than others and guiding the design of new, more effective molecules. rsc.orgnih.gov

Table 2: Key Interacting Residues in AChE with Organophosphate Ligands Identified by Molecular Docking (Illustrative) This table summarizes common interacting residues identified across various docking studies of organophosphates with AChE.

Interacting ResidueType of InteractionRole in BindingReference(s)
Ser203Hydrogen Bonding, Covalent Bonding (post-reaction)Part of the catalytic triad; primary site of nucleophilic attack. jscimedcentral.com
Trp86π-Cation, π-Sigma, HydrophobicStabilizes the ligand in the anionic subsite of the active site. jscimedcentral.comnih.govmdpi.com
Tyr124Hydrogen BondingHelps to hold the organophosphate in the binding cavity. jscimedcentral.com
Phe295π-π Stacking, HydrophobicContributes to the stabilization of the ligand within the acyl binding pocket. jscimedcentral.com
Tyr337π-Cation, π-AlkylInteracts with the ligand at the peripheral anionic site (PAS). jscimedcentral.commdpi.com
Tyr341π-π Stacking, π-CationInteracts with the ligand at the peripheral anionic site (PAS). jscimedcentral.commdpi.com

Prediction of Reaction Pathways and Kinetic Parameters

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies, which determine the kinetic parameters of a reaction. researchgate.netacs.org For organophosphates, this is particularly important for understanding both their hydrolysis (breakdown in water) and their reaction with AChE.

Studies have computationally explored multiple plausible reaction pathways for organophosphate hydrolysis, which is crucial for decontamination. researchgate.netacs.org These can involve direct or indirect proton transfer mechanisms and can proceed through different transition states. researchgate.net For example, the hydrolysis of the pesticide triazophos (B1682461) was found to proceed more favorably through a stepwise mechanism rather than a concerted one. researchgate.net

In the context of enzyme inhibition, computational models can discriminate between different proposed mechanisms. For the hydrolysis of diisopropyl fluorophosphate (B79755) (DFP) by the enzyme DFPase, empirical valence bond (EVB) calculations showed that a general-base mechanism, with a calculated activation free energy of 14.7 kcal/mol, perfectly matched experimental values, while a nucleophilic substitution mechanism had a much higher, and thus less likely, barrier of 20.2 kcal/mol. acs.org Such studies provide invaluable, atom-level detail on the sequence of events during the chemical reaction, guiding efforts to design enzymes with enhanced catalytic activity for breaking down these toxic compounds. diva-portal.orgnih.gov

Ethyl Octylfluorophosphonate As a Research Surrogate in Organophosphorus Research

Utility in Mechanistic Studies of Organophosphorus Compound Action on Enzymes

The primary utility of ethyl octylfluorophosphonate in mechanistic studies lies in its potent and selective inhibition of certain enzymes, which allows researchers to probe their physiological roles and the consequences of their disruption. A key target in this context is Neuropathy Target Esterase (NTE).

Structure-activity relationship studies have identified alkyl alkylphosphonofluoridates, the class to which this compound belongs, as exceptionally potent inhibitors of NTE. nih.gov Research in hens, a model organism for organophosphate-induced delayed neuropathy (OPIDN), has demonstrated that this compound is among the most powerful in vitro NTE inhibitors discovered. nih.gov Its high potency makes it an ideal probe for studying the role of NTE inhibition in the development of OPIDN, a neurodegenerative disorder distinct from the acute cholinergic effects of OP poisoning. nih.gov

The inhibitory potency of this compound and its analogs against NTE allows for detailed investigation into the molecular interactions between the OP compound and the enzyme's active site. For instance, studies have explored how modifications to the alkyl groups of the phosphonofluoridate structure affect inhibitory activity, providing insights into the topology of the NTE active site. nih.gov

Table 1: In Vitro Inhibitory Potency of Selected Alkyl Octylphosphonofluoridates against Neuropathy Target Esterase (NTE)

Compound I50 (nM) for NTE Inhibition
Ethyl octylphosphonofluoridate 0.04
Isopropyl octylphosphonofluoridate 0.04-0.14
2-Iodoethyl octylphosphonofluoridate 0.09
2-Chloroethyl octylphosphonofluoridate 0.04-0.14
2-Bromoethyl octylphosphonofluoridate 0.04-0.14

Data sourced from studies on alkyl alkylphosphonofluoridates. nih.gov

Application in Investigating Endocannabinoid System Modulation Mechanisms

Beyond direct enzyme inhibition studies, organophosphorus compounds like this compound are instrumental in research on the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. nih.govopenaccessgovernment.org Key components of the ECS include the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them. nih.gov

The primary degrading enzymes for AEA and 2-AG are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), respectively. nih.govnih.gov Several organophosphorus compounds have been identified as potent inhibitors of FAAH and MAGL. nih.govoup.com The inhibition of these enzymes leads to an accumulation of endocannabinoids in the brain, thereby augmenting endocannabinoid signaling. nih.govnih.gov This effect provides a powerful tool to study the downstream consequences of enhanced endocannabinoid activity.

Research has shown that dual inhibition of FAAH and MAGL by certain organophosphates can cause more than a tenfold increase in the brain levels of both anandamide and 2-AG. nih.gov This dramatic elevation in endocannabinoids results in significant behavioral effects that are dependent on the CB1 receptor. nih.govnih.gov By using potent OPs as research surrogates, scientists can investigate the coordinated regulation of the endocannabinoid and eicosanoid signaling pathways, as the accumulation of 2-AG is often accompanied by a corresponding decrease in arachidonic acid levels. nih.gov

Table 2: Effects of Organophosphorus Inhibition on the Endocannabinoid System

Enzyme Target Primary Endocannabinoid Substrate Effect of OP Inhibition Consequence
Fatty Acid Amide Hydrolase (FAAH) Anandamide (AEA) Blockade of AEA degradation Increased anandamide levels
Monoacylglycerol Lipase (MAGL) 2-Arachidonoylglycerol (2-AG) Blockade of 2-AG degradation Increased 2-AG levels

This table summarizes the general mechanism by which organophosphorus compounds modulate the endocannabinoid system. nih.govnih.gov

Role in Neurological Pathway Research Beyond Cholinesterase Inhibition

The traditional focus on acetylcholinesterase inhibition as the sole mechanism of organophosphate neurotoxicity is now considered incomplete. researchgate.netnih.gov There is substantial evidence that OPs interact with a variety of other neuronal proteins and pathways, contributing to a range of neurological and psychiatric symptoms, especially after repeated low-level exposure. researchgate.netnih.gov Potent OPs serve as research agents to uncover these non-cholinergic targets and their roles in neurotoxicity.

Research has identified several non-cholinesterase targets for organophosphorus compounds, including:

Acylpeptide hydrolase (APH): This enzyme is involved in the metabolism of peptides, and some OPs inhibit APH at low concentrations. tandfonline.com

Tubulin: In vivo studies have shown that some OPs can modify tubulin in the brain, potentially disrupting axonal transport, a fundamental neuronal process. researchgate.net

Mitochondrial proteins: OPs may affect mitochondrial morphology and function, which is critical for neuronal health. researchgate.net

The use of specific OP inhibitors allows for the decoupling of these effects from the overwhelming toxicity caused by severe AChE inhibition. In some experimental models, such as in mice with genetically knocked-out AChE, the toxic effects of OPs can be studied to reveal these other targets. unl.edu Such research is critical for understanding the chronic and developmental neurotoxicity associated with organophosphate exposure, which may not be solely attributable to cholinergic mechanisms. researchgate.netoup.com

Emerging Research Frontiers and Future Perspectives on Ethyl Octylfluorophosphonate

Exploration of Undiscovered Biochemical Targets and Interaction Landscapes

While the primary targets of many organophosphorus compounds are well-established as serine hydrolases like acetylcholinesterase (AChE), recent research indicates that the interaction landscape for compounds such as ethyl octylfluorophosphonate is far more complex. oup.com The exploration is moving beyond canonical targets to uncover novel biochemical interactions that could explain a wider range of biological effects and open new therapeutic windows.

A significant area of emerging research is the interaction of specific organophosphorus compounds with the endocannabinoid system. nih.gov Studies have revealed that this compound (EOFP) demonstrates a notable selectivity for inhibiting monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for degrading the endocannabinoids 2-arachidonylglycerol (2-AG) and anandamide (B1667382), respectively. nih.gov Interestingly, EOFP shows good selectivity for these endocannabinoid hydrolases compared to its effect on AChE. nih.gov This selective inhibition leads to an elevation of endocannabinoid levels in vivo, suggesting a potential for these compounds to modulate neurological and metabolic functions regulated by this system. nih.gov

Furthermore, research into related long-chain alkylfluorophosphonates has identified the cannabinoid CB1 receptor as a potential target. oup.com While some analogues are potent inhibitors of CB1 receptor binding, others, like mthis compound, are potent CB1 agonists despite being ineffective at inhibiting ligand binding, highlighting the nuanced structure-activity relationships within this chemical class. oup.com Another critical, non-cholinesterase target for some organophosphorus compounds is the neuropathy target esterase (NTE), now identified as a lysophospholipase (NTE-LysoPLA), inhibition of which is associated with delayed neuropathy. oup.com The table below summarizes the inhibitory activity of this compound and related compounds against various enzyme targets.

Table 1: In Vitro Inhibitory Activity of this compound and Related Organophosphorus Compounds

Compound Target Enzyme IC50 (nM) Selectivity Profile Reference
This compound (EOFP) Monoacylglycerol Lipase (MAGL) 180 Selective for MAGL/FAAH over AChE nih.gov
This compound (EOFP) Fatty Acid Amide Hydrolase (FAAH) 260 Selective for MAGL/FAAH over AChE nih.gov
This compound (EOFP) Acetylcholinesterase (AChE) >10,000 Selective for MAGL/FAAH over AChE nih.gov
Dodecanesulfonyl fluoride (B91410) Cannabinoid CB1 Receptor 7 High potency oup.com
Methyl dodecylfluorophosphonate Cannabinoid CB1 Receptor 2 High potency oup.com

The ongoing exploration of these undiscovered targets is critical. It moves beyond the classical view of organophosphorus compounds as solely AChE inhibitors and points toward a more intricate interaction landscape involving metabolic and signaling pathways. oup.comnih.gov

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The need to detect and quantify this compound and other organophosphorus compounds in complex biological and environmental matrices drives the development of more sensitive and high-resolution analytical techniques. oup.com Traditional methods are being enhanced and new technologies are emerging to meet the challenge of detecting trace levels of these substances. hilarispublisher.com

Advanced chromatographic techniques form the bedrock of organophosphate analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separation and identification. hilarispublisher.comnih.gov Recent advancements in high-resolution mass spectrometry (HRMS) have significantly improved detection limits and specificity, allowing for more reliable identification of compounds near the analytical evaluation threshold. americanpharmaceuticalreview.com Furthermore, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), offers enhanced peak capacity and resolving power, which is crucial for analyzing complex samples with numerous co-eluting compounds. hilarispublisher.comsemanticscholar.org

Beyond chromatography, other innovative techniques are showing promise for rapid and on-site detection. Capillary Electrophoresis (CE) coupled with capacitively coupled contactless conductivity detection (C4D) on microfluidic chips represents a novel approach for field analysis. mdpi.com This mobile system reduces analytical turnaround times, which is critical in forensic and environmental monitoring scenarios. mdpi.com

Enzyme-based biosensors offer another frontier, providing high specificity and sensitivity. mdpi.com These sensors often utilize the inhibitory effect of organophosphates on enzymes like acetylcholinesterase. rsc.org Innovations include incorporating nanomaterials to improve sensor stability and response times or using thermostable enzymes that can function in harsh conditions. mdpi.comfrontiersin.org The development of fluorescent probes that react with the target compound or its byproducts also enables highly sensitive detection in aqueous solutions. sdstate.edu

Table 2: Advanced Analytical Techniques for Organophosphorus Compound Detection

Technique Principle Advantages Reference
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy, allowing for precise molecular formula determination. Increased sensitivity and specificity; reliable identification of unknowns. americanpharmaceuticalreview.com
Comprehensive 2D Gas Chromatography (GCxGC) Employs two different chromatography columns for enhanced separation of complex mixtures. Superior resolving power for complex matrices. hilarispublisher.comsemanticscholar.org
Capillary Electrophoresis (CE-C4D) Separates ions based on their electrophoretic mobility in a capillary, with non-contact conductivity detection. Portability for on-site analysis, rapid results. mdpi.com
Enzyme-Based Biosensors Utilizes the specific interaction (e.g., inhibition) between an enzyme and the target organophosphate to generate a signal. High specificity, cost-effectiveness, potential for real-time monitoring. mdpi.com

| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon selective reaction with the analyte. | High sensitivity, fast response, suitable for aqueous sample analysis. | sdstate.edu |

These evolving analytical methods are essential for accurately assessing exposure, understanding the pharmacokinetics of compounds like this compound, and monitoring their environmental fate. oup.commdpi.com

Design of Next-Generation Enzyme Probes for Selective Modulation

The inherent reactivity of organophosphorus compounds, particularly their ability to covalently modify the active sites of enzymes, makes them unique templates for designing next-generation chemical probes. uzh.ch By leveraging the structure of molecules like this compound, researchers can develop highly selective tools to study enzyme function, activity, and localization within complex biological systems.

The fundamental design of these probes involves an organophosphorus "warhead" that targets a specific enzyme, often a serine hydrolase, linked to a reporter moiety. uzh.chnih.gov Organophosphorus compounds are considered stable transition-state analogues for serine hydrolase-catalyzed reactions, allowing them to form a relatively stable covalent bond with the active site serine residue. uzh.ch This interaction can be exploited for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to map the active state of entire enzyme families.

The selectivity of these probes is paramount and can be tuned by modifying the R groups and the leaving group of the organophosphorus structure. For instance, the long octyl chain in this compound contributes to its specific interactions and can be altered to target other enzymes with different active site topographies. nih.govoup.com The goal is to create probes that can distinguish between closely related enzymes, enabling the study of a single enzyme's function without confounding off-target effects. usda.gov

Reporter moieties can be varied to suit the experimental context. They include:

Fluorophores: For visualization of enzyme activity in cells and tissues using fluorescence microscopy. nih.gov

Biotin tags: For the affinity purification and subsequent identification of labeled enzymes by mass spectrometry.

Radioisotopes (e.g., ³²P): For sensitive detection and quantification, particularly using direct ³¹P-NMR spectroscopy to study the inhibited enzyme species in real-time. uzh.ch

The development of such probes is not limited to irreversible inhibitors. A further aim is to design "slow" or reversible organophosphorus inhibitors that could function as modulators of enzyme activity with potential therapeutic applications. uzh.ch These next-generation probes are invaluable tools for dissecting complex enzymatic pathways and identifying new drug targets. nih.govthermofisher.com

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond a single target-single effect model, understanding the full biological impact of this compound requires its integration with systems biology. nih.gov This approach combines multi-omics data (genomics, proteomics, metabolomics) with computational modeling to build a comprehensive picture of the compound's interaction with the entire biological system. koreascience.krresearchgate.net

While specific systems biology studies on this compound are still an emerging field, the framework established for other organophosphorus compounds demonstrates the power of this approach. nih.gov For example, by exposing a biological system to the compound and subsequently measuring changes across different molecular layers, researchers can:

Identify Off-Target Effects: Uncover previously unknown interactions with proteins and metabolic pathways that are not the primary targets. nih.gov

Map Perturbed Networks: Understand how the inhibition of one or more enzymes, such as MAGL and FAAH by this compound, ripples through interconnected signaling and metabolic networks, like the endocannabinoid and eicosanoid pathways. nih.gov

Elucidate Mechanisms of Action: Build predictive models that explain the physiological outcomes based on the observed molecular changes. researchgate.net

Discover Biomarkers: Identify specific molecules in the proteome or metabolome that change consistently upon exposure, serving as robust biomarkers for effect and exposure.

Synthetic biology tools, such as gene editing and the construction of biosensor systems in microbes, can be coupled with systems-level analysis to further probe mechanisms and even develop bioremediation strategies. nih.govkoreascience.kr By applying these high-throughput strategies, the study of this compound can transition from a reductionist view to a holistic one, providing crucial insights into its complete mechanistic profile and informing future research and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.